

Comparative analysis of 3-(Methylthio)-1-hexanol and other sulfur-containing aroma compounds

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Compound of Interest

Compound Name: 3-(Methylthio)-1-hexanol

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A Comparative Analysis of Sulfur-Containing Aroma Compounds for Researchers and Developers

An in-depth guide to the chemical and sensory properties of **3-(Methylthio)-1-hexanol** and other significant sulfurous aroma molecules, complete with experimental data and protocols.

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of aroma compounds is paramount for innovation. This guide provides a comprehensive comparative analysis of **3-(Methylthio)-1-hexanol** and other key sulfur-containing aroma compounds, offering a foundation for further research and application. The following sections detail their chemical properties, sensory profiles, natural occurrences, and the analytical methodologies used for their evaluation.

Comparative Data of Key Sulfur-Containing Aroma Compounds

The following tables summarize the quantitative data for **3-(Methylthio)-1-hexanol** and a selection of other influential sulfur-containing aroma compounds.

Compound	Chemical Formula	Molecular Weight (g/mol)	Boiling Point (°C)
3-(Methylthio)-1-hexanol	C ₇ H ₁₆ OS	148.27	61-62 °C at 10 mmHg
3-Mercaptohexan-1-ol (3MH)	C ₆ H ₁₄ OS	134.24	198 °C at 760 mmHg[1]
Dimethyl Sulfide (DMS)	(CH ₃) ₂ S	62.13	35-41 °C[2]
2-Furanmethanethiol (FFT)	C ₅ H ₆ OS	114.16	155 °C[3]

Table 1: Physicochemical Properties of Selected Sulfur-Containing Aroma Compounds

Compound	Aroma Profile	Odor Threshold	Typical Natural Sources	Typical Concentration
3-(Methylthio)-1-hexanol	Green, leafy, metallic, vegetable, sulfurous[4]	Taste threshold: 0.25 to 10 ppm (metallic, sulfurous with a green vegetative and slight spicy nuance)	Passion fruit, jackfruit	Not specified
3-Mercaptohexan-1-ol (3MH)	Grapefruit, passion fruit, gooseberry, guava[5]	60 ng/L[6]	Grapes (Sauvignon Blanc), passion fruit, guava[5][6]	26–18,000 ng/L in wines[5]
Dimethyl Sulfide (DMS)	Cooked corn, cabbage, marine, ozonic[7][8]	0.02 to 0.1 ppm (in air)[2]; 30-45 µg/L (in beer)[7]	Beer, wine, cooked vegetables (corn, cabbage), seafood[2][8]	15-150 µg/L in lager-style beers[7]
2-Furanmethanethiol (FFT)	Roasted coffee, caramel, sulfurous, waxy[3]	0.4 ng/L (in model hydroalcoholic solution)[9]	Roasted coffee, some red wines[3]	11.34-20.94 µg/L in coffee brew[10]

Table 2: Sensory and Occurrence Data of Selected Sulfur-Containing Aroma Compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds

This protocol outlines a general method for the analysis of volatile sulfur compounds in a liquid matrix (e.g., wine, beer, fruit juice).

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

- Place 10 mL of the liquid sample into a 20 mL headspace vial.
- To enhance the volatility of the analytes, add a salt, such as 2 g of NaCl. For samples with high ethanol content, dilution to 2.5% v/v ethanol may be necessary to improve sensitivity[11][12].
- To stabilize reactive thiols, 0.1 g of a chelating agent like EDTA can be added[11].
- If using an internal standard for quantification, add a known concentration at this stage.
- Seal the vial with a PTFE/silicone septum.
- Equilibrate the sample at a controlled temperature (e.g., 35°C) for a specific time (e.g., 30 minutes) with agitation[11][12].
- Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds[11][12].

2. GC-MS Analysis

- **Injector:** Desorb the analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250°C) in splitless mode.
- **Column:** Use a capillary column suitable for volatile compound analysis, such as a DB-Sulfur SCD column or equivalent[10].
- **Oven Temperature Program:** A typical program might start at 40°C, hold for 5 minutes, then ramp up to 250°C at a rate of 5°C/min, and hold for 5 minutes. This program should be optimized for the specific compounds of interest.
- **Carrier Gas:** Use high-purity helium at a constant flow rate.
- **Mass Spectrometer:** Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of specific compounds.

- **Data Analysis:** Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantify the compounds by creating a calibration curve using the response of the internal standard and known concentrations of the target analytes.

Sensory Evaluation: Descriptive Analysis

This protocol describes a method for characterizing the aroma profile of a sample containing sulfur compounds.

1. Panel Selection and Training

- Select a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.
- Train the panel over several sessions to familiarize them with the aroma of relevant sulfur compounds and other potential aromas in the sample. Provide reference standards for each aroma attribute.
- Develop a consensus vocabulary of descriptive terms for the aromas.

2. Sample Presentation

- Present samples in standardized, odor-free glass containers (e.g., ISO wine glasses) covered with a watch glass.
- Code the samples with random three-digit numbers to prevent bias.
- Serve the samples at a controlled temperature.

3. Evaluation Procedure

- Instruct panelists to assess the aroma of each sample individually.
- Panelists should rate the intensity of each descriptive term on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
- Provide water and unsalted crackers for panelists to cleanse their palate between samples.

- The order of sample presentation should be randomized for each panelist.

4. Data Analysis

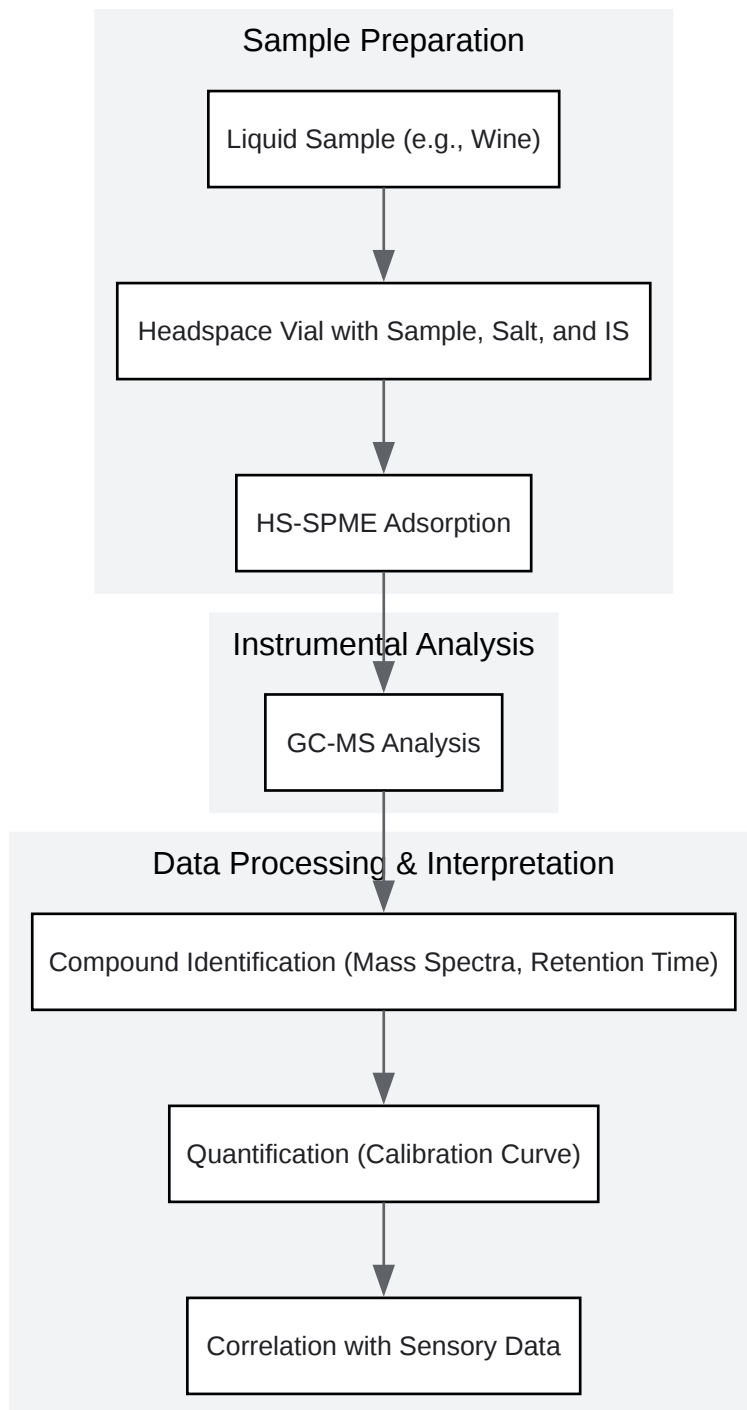
- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in aroma attributes between samples.
- Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their aroma profiles.

Visualizing the Mechanisms

Experimental Workflow for Aroma Analysis

The following diagram illustrates a typical workflow for the analysis of volatile aroma compounds, from sample preparation to data interpretation.

Figure 1: Experimental Workflow for Aroma Analysis



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Figure 1: A generalized workflow for the instrumental analysis of volatile aroma compounds.

Olfactory Signaling Pathway for Sulfur Compounds

This diagram illustrates the G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of a sulfur-containing odorant molecule to an olfactory receptor.

Figure 2: Olfactory Signaling Pathway

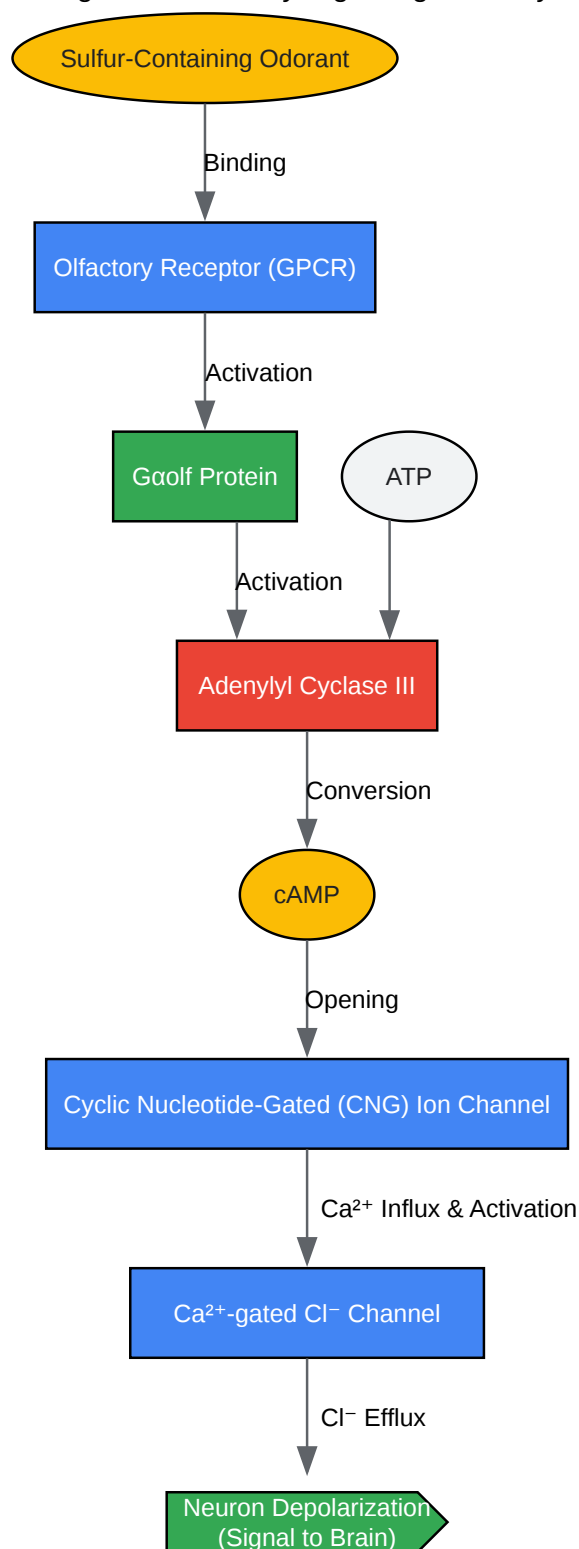
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Figure 2: The intracellular signaling cascade following the detection of a sulfur-containing odorant.

The perception of sulfur-containing compounds is a complex process. Upon binding of an odorant to an olfactory receptor (OR), a G-protein coupled receptor, a conformational change activates the G α olf subunit[13][14]. This, in turn, activates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[13]. The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Ca²⁺. This influx then activates Ca²⁺-gated chloride channels, resulting in an efflux of Cl⁻ that further depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the brain[13]. Interestingly, recent research suggests that metal ions, such as copper, may play a crucial role in the specific detection of thiols by certain olfactory receptors[4][15].

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